盐酸N-(5-氯吡啶-2-基)-1,1,1-三氟甲磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

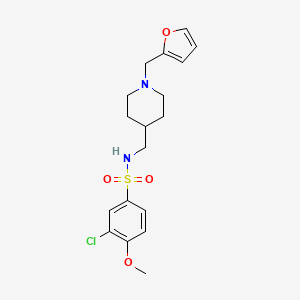

N-(5-Chloropyridin-2-yl)-1,1,1-trifluoromethanesulfonamide hydrochloride is a chemical compound that is part of the sulfonamide family. Sulfonamides are known for their various biological activities and are commonly used in medicinal chemistry. The presence of a pyridine ring and a trifluoromethanesulfonamide moiety suggests that this compound could be of interest in the development of pharmaceuticals or as a reagent in chemical synthesis.

Synthesis Analysis

The synthesis of related sulfonamide compounds has been explored in several studies. For instance, the oxidative addition of trifluoromethanesulfonamide to cycloalkadienes has been demonstrated, where the addition is regio- and stereoselective, leading to various N-sulfonated products . Although the exact synthesis of N-(5-Chloropyridin-2-yl)-1,1,1-trifluoromethanesulfonamide hydrochloride is not detailed in the provided papers, the methodologies described could potentially be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives can be quite complex, as seen in the study of a 6-chloro-N-(pyridin-4-ylmethyl)pyridine-3-sulfonamide, where the dihedral angle between the pyridine rings was found to be significant, and the molecules were linked through hydrogen bonds forming zigzag chains . This suggests that the molecular structure of N-(5-Chloropyridin-2-yl)-1,1,1-trifluoromethanesulfonamide hydrochloride could also exhibit interesting conformational features and hydrogen bonding patterns.

Chemical Reactions Analysis

Sulfonamides, including those with pyridine moieties, can participate in various chemical reactions. For example, N-(pyridin-2-yl) arylsulfonamides have been identified as potent inhibitors of 11β-hydroxysteroid dehydrogenase type 1, and strategies to eliminate reactive metabolites in these compounds have been explored . This indicates that N-(5-Chloropyridin-2-yl)-1,1,1-trifluoromethanesulfonamide hydrochloride could also be reactive and may form metabolites that need to be considered in its applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of trifluoromethanesulfonamide derivatives have been studied, such as in the case of trifluoro-N-(3-formylcyclohept-2-en-1-yl)methanesulfonamide, where its self-association in solution and the topology of hydrogen bonds were analyzed . These properties are crucial for understanding the behavior of the compound in different environments and could be relevant for N-(5-Chloropyridin-2-yl)-1,1,1-trifluoromethanesulfonamide hydrochloride as well.

科学研究应用

1. 环烷二烯的氧化加成

盐酸N-(5-氯吡啶-2-基)-1,1,1-三氟甲磺酰胺在氧化加成反应中表现出显着的反应性。例如,它区域和立体选择性地加成到环戊二烯和 1,3-环己二烯,形成独特的化合物,例如 1,1,1-三氟-N-(5-碘环戊-2-烯-1-基)甲磺酰胺。这些反应已使用 X 射线、NMR 和 MS 等技术进行了表征,突出了该化合物在有机合成中的用途 (Moskalik, Shainyan, Astakhova, & Schilde, 2013).

2. 在催化循环中的应用

该化合物在催化循环中也至关重要。例如,从中衍生的三氟甲磺酸 (三氟甲磺酸) 作为诱导均烯基磺酰胺的 5-endo 环化的极好催化剂,促进了多环体系的有效形成。这展示了它在合成化学中构建复杂分子结构的潜力 (Haskins & Knight, 2002).

3. 在自缔合研究中的作用

对衍生物 N-(2-苯乙基) 三氟甲磺酰胺的研究揭示了它在 CCl4 等惰性溶剂中的有趣行为。它形成单体和链缔合物的混合物,展示了该化合物在研究分子相互作用和自缔合现象中的潜力 (Sterkhova, Moskalik, & Shainyan, 2013).

4. 在转移氢化中的应用

盐酸 N-(5-氯吡啶-2-基)-1,1,1-三氟甲磺酰胺的衍生物,例如 N-(2-(吡啶-2-基)乙基)苯磺酰胺,被合成并用于酮的转移氢化。这说明了该化合物在开发新的催化方法中的作用 (Ruff, Kirby, Chan, & O'Connor, 2016).

5. 在有机合成中的潜力

该化合物在有机合成中显示出有希望的潜力,特别是在涉及环烷二烯和吲哚的反应中。这些反应产生各种磺酰胺,证明了该化合物在创建多样化学结构方面的多功能性 (Kondrashov et al., 2008).

安全和危害

属性

IUPAC Name |

N-(5-chloropyridin-2-yl)-1,1,1-trifluoromethanesulfonamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClF3N2O2S.ClH/c7-4-1-2-5(11-3-4)12-15(13,14)6(8,9)10;/h1-3H,(H,11,12);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLLYEDCKHFBHPR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1Cl)NS(=O)(=O)C(F)(F)F.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5Cl2F3N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5-Chloropyridin-2-yl)-1,1,1-trifluoromethanesulfonamide hydrochloride | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[[4-(4-fluorophenyl)-5-[(4-fluorophenyl)methylsulfanyl]-1,2,4-triazol-3-yl]methyl]-4-methoxybenzamide](/img/structure/B2508566.png)

![2-[2-(4-aminophenyl)-1H-1,3-benzodiazol-1-yl]ethan-1-ol](/img/structure/B2508567.png)

![4-[(4-Chlorobenzyl)thio]-2-(2-thienyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2508568.png)

![1-(Diethoxymethyl)-3-(trifluoromethyl)bicyclo[1.1.1]pentane](/img/structure/B2508571.png)

![2-[5-amino-3-(4-propylphenyl)-1H-pyrazol-1-yl]ethan-1-ol](/img/structure/B2508580.png)

![6-ethyl 3-methyl 2-(2-(2,4-dichlorophenoxy)acetamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2508583.png)

![8-(3,4-Dichlorophenyl)-2-methyl-4-(trifluoromethyl)pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine](/img/structure/B2508586.png)

![4-(3-allyl-1,6,7-trimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzamide](/img/structure/B2508587.png)